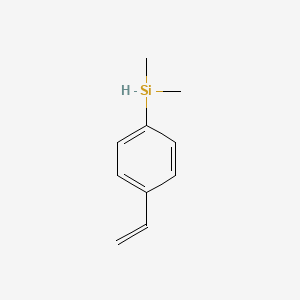

4-Vinylphenyldimethylsilicon

Description

BenchChem offers high-quality 4-Vinylphenyldimethylsilicon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Vinylphenyldimethylsilicon including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethenylphenyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8,11H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGQCXVIXQYJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28851-90-3 | |

| Details | Compound: Benzene, 1-(dimethylsilyl)-4-ethenyl-, homopolymer | |

| Record name | Benzene, 1-(dimethylsilyl)-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28851-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Dimethyl(phenyl)(vinyl)silane (CAS 1125-26-4)

The following is an in-depth technical guide regarding Dimethyl(phenyl)(vinyl)silane (CAS 1125-26-4), structured for researchers and drug development professionals.

Structural Properties, Synthesis, and Applications in Organosilicon Chemistry[1]

Executive Summary & Chemical Identity

Dimethyl(phenyl)(vinyl)silane (CAS 1125-26-4) is a versatile organosilicon intermediate characterized by a central silicon atom bonded to a phenyl group, a vinyl group, and two methyl groups.[1][2][3][4][5] It serves as a critical building block in Hiyama cross-coupling reactions , surface modification, and the synthesis of functional siloxane polymers.

Critical Disambiguation: Isomer Distinction

Researchers must distinguish this compound from its structural isomer, (4-Vinylphenyl)dimethylsilane (CAS 4556-72-3).

-

CAS 1125-26-4 (Target of this Guide): Vinyl group attached directly to Silicon (

). Used primarily for cross-coupling and hydrosilylation. -

CAS 4556-72-3: Vinyl group attached to the Phenyl ring (

).[4] Used as a styrenic monomer for block copolymer synthesis.

Note: The name "4-Vinylphenyldimethylsilane" provided in the topic request technically refers to the styrenic isomer (CAS 4556-72-3). However, CAS 1125-26-4 definitively identifies Dimethyl(phenyl)(vinyl)silane . This guide focuses on the properties and protocols for CAS 1125-26-4 to ensure safety and ordering accuracy.

Physicochemical Profile

| Property | Value |

| IUPAC Name | Ethenyl(dimethyl)phenylsilane |

| CAS Number | 1125-26-4 |

| Molecular Formula | |

| Molecular Weight | 162.31 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 194–195 °C (lit.) / 82 °C @ 20 mmHg |

| Density | 0.889 g/mL at 25 °C |

| Refractive Index ( | 1.5040 |

| Flash Point | 63 °C (Closed Cup) |

| Solubility | Soluble in THF, ether, dichloromethane, toluene; insoluble in water.[6][7][8] |

Synthesis & Manufacturing Logic

The synthesis of Dimethyl(phenyl)(vinyl)silane typically employs Grignard reagents , leveraging the nucleophilic attack of a carbon-based nucleophile on a chlorosilane electrophile.

Primary Synthetic Route

The most robust industrial route involves the reaction of Vinylmagnesium bromide with Chlorodimethylphenylsilane .

Process Logic:

-

Electrophile Selection: Chlorodimethylphenylsilane is chosen over dichlorodimethylsilane to prevent double substitution and ensure monofunctionalization.

-

Solvent Control: Anhydrous THF or Diethyl Ether is required to stabilize the Grignard reagent.

-

Work-up: The reaction is quenched with dilute acid, followed by extraction and fractional distillation to remove homocoupled byproducts.

Figure 1: Synthetic pathway for CAS 1125-26-4 via Grignard reagent.

Reactivity & Applications in Drug Development

In the context of pharmaceutical sciences, CAS 1125-26-4 is not a drug itself but a high-value intermediate used in:

A. Hiyama Cross-Coupling

The vinyl-silicon bond can be activated by fluoride ions (e.g., TBAF) to undergo transmetallation with Palladium, facilitating cross-coupling with aryl halides. This is a non-toxic alternative to Stille coupling (Tin-based).

-

Mechanism:

-

Advantage: The phenyl group on silicon acts as a "dummy" ligand or an internal stabilizer, while the vinyl group is transferred to the electrophile.

B. Hydrosilylation (Click Chemistry)

The vinyl group serves as a "handle" for hydrosilylation reactions with Si-H containing drugs or polymers.

-

Reaction:

-

Application: Used to cap siloxane polymers or attach phenyl-silane moieties to drug delivery vehicles to modulate lipophilicity.

C. Surface Modification

The phenyl group provides

Experimental Protocols

Protocol 1: Hiyama Coupling (Vinyl Transfer)

Objective: Couple the vinyl group of CAS 1125-26-4 to an aryl iodide (e.g., 4-iodoanisole) to synthesize styrene derivatives.

-

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Dimethyl(phenyl)(vinyl)silane (1.2 equiv)

- (5 mol%)

-

TBAF (Tetrabutylammonium fluoride, 2.0 equiv)

-

Solvent: THF (anhydrous)

-

-

Procedure:

-

Step 1: Charge a flame-dried Schlenk flask with Aryl Iodide,

, and THF under Argon. -

Step 2: Add Dimethyl(phenyl)(vinyl)silane via syringe.

-

Step 3: Add TBAF solution dropwise (activator). The solution typically turns black (active Pd(0) species).

-

Step 4: Stir at 60°C for 12 hours.

-

Step 5: Filter through a silica pad to remove Pd residues. Concentrate and purify via column chromatography.

-

-

Validation:

-

Monitor disappearance of Aryl Iodide via TLC.

-

Product confirmation via

H NMR (Appearance of styrenic alkene protons).

-

Protocol 2: Quality Control (NMR Characterization)

To verify the identity of CAS 1125-26-4 (and ensure it is not the isomer), perform

-

Si-Me:

0.35 ppm (Singlet, 6H) -

Vinyl:

5.7–6.3 ppm (ABC multiplet, 3H). Distinctive pattern for Vinyl-on-Si. -

Phenyl:

7.3–7.6 ppm (Multiplet, 5H). -

Note: If the vinyl signals appear as an AB quartet (para-substitution pattern) and a Si-H signal is present (~4-5 ppm), you have the wrong isomer (CAS 4556-72-3).

Figure 2: Decision workflow for validating CAS 1125-26-4 prior to synthesis.

Safety & Handling

-

Hazards: Flammable liquid (H225). Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Moisture sensitive (though less than chlorosilanes, long-term exposure can lead to silanol formation).

-

Spill Response: Absorb with inert material (vermiculite).[9] Do not use water (potential for slow hydrolysis).

References

-

PubChem. (n.d.).[1][4] Dimethyl(phenyl)(vinyl)silane (Compound). National Library of Medicine. Retrieved from [Link]

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research. [Link]

Sources

- 1. Vinyldimethylphenylsilane | C10H14Si | CID 136902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1125-26-4 | Dimethyl(phenyl)(vinyl)silane - Moldb [moldb.com]

- 3. lookchem.com [lookchem.com]

- 4. (4-Ethenylphenyl)(dimethyl)silane | C10H13Si | CID 11094960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1125-26-4: Vinylphenyldimethylsilane | CymitQuimica [cymitquimica.com]

- 6. VINYLPHENYLDIMETHYLSILANE | 1125-26-4 [chemicalbook.com]

- 7. Phenyldimethylvinylsilane (CAS 1125-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Solubility & Handling of 4-Ethenylphenyl Dimethyl Silane

This guide details the solubility profile, solvent compatibility, and handling protocols for 4-ethenylphenyl dimethyl silane (also known as p-vinylphenyl dimethyl silane).[1] It addresses the critical dual-functionality of the molecule (vinyl group and hydrosilyl group) which dictates solvent selection and stability.[1]

Executive Summary & Molecular Profile

4-Ethenylphenyl dimethyl silane is a bifunctional organosilicon monomer used primarily in hydrosilylation reactions, surface modification, and the synthesis of silicon-containing polymers.[1] Its solubility is governed by its lipophilic styrenic backbone and the organosilane moiety.[1]

Critical Technical Note: The "dimethyl silane" designation implies the presence of a silicon-hydride (Si-H ) bond.[1] This functional group is highly reactive toward protic solvents (water, alcohols) and bases.[1] While the compound is physically soluble in these media, they are chemically incompatible due to the risk of solvolysis and hydrogen gas evolution.

Physicochemical Identity

| Property | Detail |

| Chemical Name | (4-Ethenylphenyl)dimethylsilane |

| Common Synonyms | p-Vinylphenyl dimethyl silane; Dimethyl(4-vinylphenyl)silane |

| CAS Number | 4556-72-3 |

| Molecular Formula | C₁₀H₁₄Si |

| Molecular Weight | 162.31 g/mol |

| Structure | H-Si(CH₃)₂-(C₆H₄)-CH=CH₂ |

| Physical State | Colorless to light yellow liquid |

| Key Functionalities | Vinyl Group: Radical/Anionic polymerization active.Hydrosilyl Group (Si-H): Hydrosilylation active; Moisture sensitive.[1][2][3][4][5] |

Solvent Compatibility Matrix

The solubility of 4-ethenylphenyl dimethyl silane follows the "like dissolves like" principle.[1] It exhibits high solubility in non-polar and polar aprotic organic solvents.[1]

Solubility & Stability Data

| Solvent Class | Specific Solvents | Solubility Rating | Stability | Technical Context |

| Alkanes | Pentane, Hexane, Heptane | Excellent | High | Ideal for extraction, column chromatography, and non-polar reaction media.[1] |

| Aromatics | Toluene, Benzene, Xylene | Excellent | High | Preferred for high-temperature hydrosilylation reactions. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Excellent | High | Standard solvents for synthesis; must be anhydrous (free of peroxides/water).[1] |

| Chlorinated | Chloroform (CDCl₃), DCM | Excellent | High | Common for NMR analysis and solution processing. |

| Polar Aprotic | Acetone, Acetonitrile | Good | Moderate | Soluble, but ensure solvents are strictly anhydrous to prevent hydrolysis. |

| Protic | Methanol, Ethanol, Water | Insoluble / Reactive | Incompatible | DANGER: Reacts with alcohols/water (solvolysis) to release H₂ gas. Phase separates in water.[1] |

Solubility Mechanism & Interaction Map

The following diagram illustrates the solvation interactions and the exclusion zones based on chemical reactivity.

Caption: Solubility interaction map highlighting the compatibility with aprotic organic solvents and the chemical incompatibility with protic media due to the Si-H bond.

Experimental Protocols

Protocol A: Preparation of Anhydrous Standard Solution

Use this protocol for hydrosilylation or anionic polymerization where moisture kills the catalyst or chain end.[1]

Reagents:

Workflow:

-

Glassware Prep: Flame-dry a Schlenk flask or volumetric flask under vacuum; backfill with N₂ (3 cycles).

-

Solvent Handling: Collect anhydrous solvent directly from a solvent purification system (SPS) or distill over Sodium/Benzophenone.[1]

-

Dissolution:

-

Storage: Store the solution in a Schlenk flask with a Teflon valve or a glovebox. Do not store in simple volumetric flasks with plastic caps for extended periods.

Protocol B: Purification via Column Chromatography

If the monomer has yellowed (oxidation) or contains polymer impurities.[1]

-

Stationary Phase: Silica Gel (SiO₂).[1]

-

Mobile Phase: 100% Pentane or Hexane.[1]

-

Procedure:

-

Load the crude liquid neat or diluted in minimal pentane.[1]

-

Elute with pentane.[1] The monomer is highly non-polar (Rf ~0.8-0.9 in pure pentane) and will elute rapidly.[1]

-

Polymerized species (oligomers) will remain at the baseline.[1]

-

Evaporate solvent under reduced pressure (Rotavap) at <40°C. Note: The compound is volatile; do not use high vacuum for prolonged periods without a cold trap.[1]

-

Handling & Stability Logic

The dual reactivity of the molecule requires a specific logic flow for handling to prevent degradation.[1]

Caption: Decision logic for handling 4-ethenylphenyl dimethyl silane. The critical control point is moisture exclusion to preserve the Si-H functionality.[1]

Critical Safety Warnings

-

Si-H Reactivity: In the presence of bases, acids, or transition metal catalysts (e.g., Karstedt's catalyst), the Si-H bond will react with water or alcohols to produce Hydrogen gas (H₂), creating a pressure/explosion hazard in sealed vessels.[1]

-

Polymerization: The styrenic vinyl group is susceptible to thermal polymerization.[1] Store the neat liquid at 2-8°C (refrigerated) and away from light. Stabilizers (like BHT) may be present in commercial samples; purification removes these, decreasing shelf-life.[1]

References

-

ChemicalBook. (2025).[1] (4-Vinylphenyl)dimethylsilane Product Properties and Synthesis. Retrieved from [1]

-

PubChem. (2025).[1][6] Compound Summary: (4-Ethenylphenyl)dimethylsilane (CID 11094960).[1][7] National Library of Medicine.[1] Retrieved from [1]

-

Gelest, Inc. (2015).[1][5] Safety Data Sheet: Dimethylsilane (Analogous Functional Group Data). Retrieved from [1]

-

Sigma-Aldrich. (2025).[1][8] Dimethylphenylvinylsilane (Isomer Comparison Data). Retrieved from [1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (4 - vinyl phenyl) dimethyl silane | 4556-72-3 [chemicalbook.com]

- 3. (4 - vinyl phenyl) dimethyl silane synthesis - chemicalbook [chemicalbook.com]

- 4. Dimethylphenylvinylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. gelest.com [gelest.com]

- 6. 2-(4-Ethenylphenyl)ethyl-dimethylsilane | C12H18Si | CID 71333297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-Ethenylphenyl)(dimethyl)silane | C10H13Si | CID 11094960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethylphenylvinylsilane 98 1125-26-4 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Living Anionic Polymerization of 4-Vinylphenyldimethylsilane

Introduction: Precision in Polymer Synthesis

Living anionic polymerization stands as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] This method's significance is underscored by its industrial application in producing over 700,000 tons of thermoplastic elastomers annually.[2] The polymerization of 4-vinylphenyldimethylsilane (4-VPDMS) via this route yields poly(4-vinylphenyldimethylsilane) (PVPDMS), a versatile polymer with a silicon-containing moiety that allows for further functionalization, making it a valuable material for advanced applications in electronics, membranes, and lithography.

This guide provides a comprehensive overview and detailed protocols for the living anionic polymerization of 4-VPDMS. It is designed for researchers and scientists in polymer chemistry and materials science, offering insights into the causality behind experimental choices to ensure the synthesis of polymers with predictable characteristics.

Mechanistic Insight: The Chemistry of Living Anionic Polymerization

Living anionic polymerization of styrenic monomers, such as 4-VPDMS, proceeds via a chain-growth mechanism initiated by a strong nucleophile, typically an organolithium compound. The process is termed "living" because, in the absence of impurities or terminating agents, the propagating anionic chain ends remain active indefinitely.[3] This allows for the sequential addition of monomers to create block copolymers or for the polymer chains to grow until all the monomer is consumed.[4]

The polymerization involves three main stages:

-

Initiation: The initiator, for instance, sec-butyllithium (sec-BuLi), adds to the vinyl group of the 4-VPDMS monomer, creating a carbanionic active center. The rate of initiation should ideally be faster than or equal to the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution.[5]

-

Propagation: The carbanionic end of the growing polymer chain attacks another monomer molecule, adding it to the chain and regenerating the active center at the new chain end. This process repeats, leading to the growth of the polymer chain.

-

Termination (Deliberate): As there is no inherent termination step, the polymerization is terminated by the deliberate addition of a protonating agent, such as degassed methanol, which quenches the living anionic chain ends.[4]

The choice of solvent is critical; polar aprotic solvents like tetrahydrofuran (THF) are commonly used to solvate the lithium counter-ion, leading to a faster rate of polymerization compared to nonpolar solvents like cyclohexane.[5]

Experimental Protocols

The success of living anionic polymerization hinges on the rigorous exclusion of air and moisture, which can terminate the living anions. Therefore, all procedures must be carried out under high vacuum or in a thoroughly dried and inert atmosphere (e.g., argon or nitrogen).[5][6]

Part 1: Reagent and Glassware Preparation

1.1 Glassware:

-

All glassware (reaction flask, dropping funnels, etc.) must be meticulously cleaned, dried in an oven at >150°C for at least 24 hours, and assembled hot under a stream of dry, inert gas.

-

Alternatively, for the most stringent conditions, glassware can be flame-dried under high vacuum.[6]

1.2 Solvent (Tetrahydrofuran - THF):

-

THF must be rigorously purified to remove water, peroxides, and other reactive impurities.

-

Protocol:

-

Pre-dry THF over sodium wire for 24 hours.

-

Reflux the pre-dried THF over a sodium-benzophenone ketyl solution under an inert atmosphere until a persistent deep blue or purple color is obtained. This indicates the solvent is anhydrous and oxygen-free.

-

Distill the purified THF directly into the reaction flask under a positive pressure of inert gas or under vacuum immediately before use.

-

1.3 Monomer (4-Vinylphenyldimethylsilane - 4-VPDMS):

-

The monomer must be free of inhibitors, water, and other protic impurities.

-

Protocol:

-

Stir the commercially available 4-VPDMS over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere to remove water.[7]

-

Perform several freeze-pump-thaw cycles to degas the monomer.[6]

-

Vacuum distill the purified monomer from CaH₂ into a calibrated ampoule or a graduated dropping funnel and store it under an inert atmosphere in a refrigerator. For ultimate purity, a final purification step involving titration with a dibutylmagnesium or a similar agent until a faint, persistent color is observed can be employed just before distillation.

-

1.4 Initiator (sec-Butyllithium - sec-BuLi):

-

sec-Butyllithium is preferred over n-butyllithium for the polymerization of styrenic monomers as it provides a faster and more efficient initiation.[5]

-

The concentration of the sec-BuLi solution should be accurately determined by titration (e.g., Gilman's double titration method) before use.

-

The initiator solution is typically handled as a solution in a hydrocarbon solvent (e.g., cyclohexane) and should be stored under an inert atmosphere.

1.5 Terminating Agent (Methanol):

-

Methanol should be thoroughly degassed by several freeze-pump-thaw cycles before use.

Part 2: Polymerization Procedure

This protocol describes a typical lab-scale polymerization of 4-VPDMS in THF initiated with sec-BuLi at -78°C.

2.1 Reactor Setup:

-

A flame-dried or oven-dried glass reactor equipped with a magnetic stirrer, an inert gas inlet/outlet, and a rubber septum is used. The reactor is continuously flushed with high-purity argon or nitrogen.

-

For the most precise control, an all-glass, sealed reactor under high vacuum is recommended.[6]

2.2 Polymerization:

-

Add the desired amount of freshly distilled, purified THF to the reactor via a cannula or by direct distillation.

-

Cool the reactor to -78°C using a dry ice/acetone bath.

-

Introduce the desired amount of purified 4-VPDMS monomer into the cooled THF with vigorous stirring.

-

Inject the calculated amount of sec-BuLi initiator solution into the reactor via a gas-tight syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).

-

Upon addition of the initiator, a characteristic color change (typically to a reddish-orange) should be observed, indicating the formation of the living polystyryl anions.

-

Allow the polymerization to proceed at -78°C with continuous stirring. The reaction time will depend on the target molecular weight and monomer concentration, but is typically in the range of 1 to 4 hours.

-

After the desired reaction time, terminate the polymerization by injecting an excess of degassed methanol. The color of the solution should disappear, indicating the quenching of the living anions.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualization of the Experimental Workflow

Caption: Workflow for the living anionic polymerization of 4-VPDMS.

Trustworthiness: Self-Validating Systems

The "living" nature of the polymerization is the cornerstone of this technique, and its confirmation is crucial for ensuring the synthesis of well-defined polymers. The protocol incorporates several self-validating checks:

-

Visual Confirmation: The persistence of the characteristic color of the living polystyryl anions throughout the polymerization is a strong indicator that the active species are not being prematurely terminated. Disappearance of this color before the addition of the terminating agent suggests the presence of impurities.

-

Predictable Molecular Weight: In a successful living polymerization, the number-average molecular weight (Mn) of the resulting polymer should be directly proportional to the monomer-to-initiator molar ratio. The experimental Mn, determined by techniques like Gel Permeation Chromatography (GPC), should be in close agreement with the theoretically calculated Mn.

-

Narrow Polydispersity Index (PDI): A key feature of living polymerization is the simultaneous growth of all polymer chains. This results in a polymer with a narrow molecular weight distribution, characterized by a PDI (Mw/Mn) value close to 1.0 (typically ≤ 1.1).[1]

-

Chain Extension Experiments: To definitively prove the "living" character, a small aliquot of the polymer solution can be taken before termination, and a second portion of the monomer can be added. A subsequent increase in molecular weight while maintaining a narrow PDI confirms that the chain ends were still active.[5]

Data Presentation: Expected Outcomes

The following table provides a summary of expected quantitative data for the living anionic polymerization of 4-VPDMS based on typical results for styrenic monomers. Researchers should aim to generate similar data to validate their experimental success.

| Entry | Monomer/Initiator Ratio ([M]/[I]) | Initiator | Solvent | Temperature (°C) | Time (h) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50 | sec-BuLi | THF | -78 | 1 | 8,100 | 8,500 | ≤ 1.05 |

| 2 | 100 | sec-BuLi | THF | -78 | 2 | 16,200 | 17,000 | ≤ 1.06 |

| 3 | 200 | sec-BuLi | THF | -78 | 4 | 32,400 | 34,000 | ≤ 1.08 |

Note: The molecular weight of 4-VPDMS is approximately 162.3 g/mol . Experimental Mn values are typically determined by GPC calibrated with polystyrene standards and may vary slightly from theoretical values.

Visualization of the Polymerization Mechanism

Caption: Mechanism of living anionic polymerization of 4-VPDMS.

Conclusion

The living anionic polymerization of 4-vinylphenyldimethylsilane is a robust method for synthesizing well-defined polymers with predictable molecular weights and low polydispersities. The success of this technique is critically dependent on the purity of the reagents and the rigorous exclusion of protic impurities. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality poly(4-vinylphenyldimethylsilane) for a variety of advanced applications.

References

-

Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine | Request PDF - ResearchGate. [Link]

-

Living Anionic Polymerization of 4-Vinyltriphenylamine for Synthesis of Novel Block Copolymers Containing Low-Polydisperse Poly(4-vinyltriphenylamine) and Regioregular Poly(3-hexylthiophene) Segments | Request PDF - ResearchGate. [Link]

-

Anionic Polymerization of Styrene - University of Southern Mississippi. [Link]

-

Living anionic polymerization of lauryl methacrylate and synthesis of block copolymers with methyl methacrylate - Sci-Hub. [Link]

-

1 Anionic Vinyl Polymerization - Wiley. [Link]

-

Procedures for homogeneous anionic polymerization - NIST. [Link]

-

Experimental techniques in high-vacuum anionic polymerization - Wiley Online Library. [Link]

-

Surface-Initiated Anionic Polymerization of Styrene by Means of Self-Assembled Monolayers - TU Dresden. [Link]

-

Living tert‐butyllithium initiated anionic polymerization of 2‐vinylnaphthalene in toluene‐tetrahydrofuran mixtures - ResearchGate. [Link]

-

A Renaissance in Living Cationic Polymerization | Chemical Reviews - ACS Publications. [Link]

-

Poly (4-vinyl pyridine) Sample #: P40424-4VP Structure: Composition - Polymer Source. [Link]

-

ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE - Monoskop. [Link]

-

Synthesis and Structural Insight into Poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers - Semantic Scholar. [Link]

-

Ep9 Cationic and Anionic Polymerization - UC San Diego - NANO 134 Darren Lipomi. [Link]

-

[PDF] 7. Anionic Polymerization - Semantic Scholar. [Link]

-

Synthesis and characterization of poly[(4-vinylphenyl)dimethyl- silane]-b-polybutadiene-b-poly[(4-vinylphenyl)dimethylsilane] (PVPDMS-b-PBd-b-PVPDMS) | Semantic Scholar. [Link]

-

ANIONIC SYNTHESIS OF POLY(METHYLMETHACRYLATE)-POLY(4-VINYLPYRIDINE) DIBLOCK COPOLYMERS IN THE PRESENCE OF LICL - OpenMETU. [Link]

-

ANIONIC SYNTHESIS AND CHARACTERIZATION OF POLY(4-VINYLPYRIDINE)-POLY(DIMETHYLSILOXANE) BLOCK COPOLYMERS - OpenMETU. [Link]

Sources

Synthesis of poly(styrene-b-4-vinylphenyldimethylsilane) block copolymers

Application Note: Precision Synthesis of Poly(styrene-b-4-vinylphenyldimethylsilane) Block Copolymers

Part 1: Executive Summary & Technical Rationale

The synthesis of poly(styrene-b-4-vinylphenyldimethylsilane) (PS-b-PVPDMS) represents a critical workflow in the development of "High-

Unlike standard organic block copolymers (BCPs) like PS-b-PMMA, silicon-containing BCPs offer superior etch contrast . Under oxygen plasma, the PVPDMS block converts to a refractory silicon oxide (

Key Technical Challenges addressed in this guide:

-

Monomer Purity: The silyl-styrene monomer is sensitive to moisture and autopolymerization. Its purity is the rate-limiting step for achieving narrow dispersity (

). -

Crossover Efficiency: Ensuring complete initiation of the second block (PVPDMS) by the polystyryl anion.

-

Active Center Stability: The dimethylsilyl (Si-H) group is reactive; conditions must prevent side reactions (e.g., hydrosilylation) during anionic propagation.

Part 2: Monomer Synthesis (4-Vinylphenyldimethylsilane)

Commercial availability of 4-vinylphenyldimethylsilane is limited; therefore, in-house synthesis via Grignard reagent is the standard protocol. This step is critical: impurities here will terminate the subsequent living anionic polymerization.

Mechanism & Reaction Scheme

The synthesis involves the formation of a Grignard reagent from 4-chlorostyrene (or 4-bromostyrene) followed by nucleophilic substitution on chlorodimethylsilane.

Protocol 1: Grignard Synthesis of Monomer

Materials:

-

4-Chlorostyrene (Distilled to remove inhibitors)

-

Magnesium turnings (Activated)

-

Chlorodimethylsilane (

) -

Tetrahydrofuran (THF), anhydrous

-

1,2-Dibromoethane (Initiator)[1]

Step-by-Step Methodology:

-

Activation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a condenser, addition funnel, and

inlet. Add Mg turnings (1.1 eq) and cover with minimal dry THF. Add 0.5 mL 1,2-dibromoethane to activate the Mg surface (look for ethylene evolution bubbles). -

Grignard Formation: Dissolve 4-chlorostyrene (1.0 eq) in dry THF. Add 10% of this solution to the Mg to initiate the reaction. Once reflux begins (exothermic), add the remaining solution dropwise to maintain a gentle reflux without external heating.

-

Expert Insight: 4-chlorostyrene can self-polymerize at high temperatures. If the reaction becomes too vigorous, cool with an ice bath immediately.

-

-

Silylation: After the Grignard formation is complete (approx. 1-2 hours, Mg mostly consumed), cool the solution to 0°C.

-

Addition: Add chlorodimethylsilane (1.0 eq) dropwise. The Si-Cl bond is highly electrophilic.

-

Workup: Allow to warm to room temperature and stir for 3 hours. Quench with saturated

, extract with diethyl ether, and dry over -

Purification (Critical):

-

Pass the crude oil through a short silica plug to remove magnesium salts.

-

Fractional Distillation: Perform vacuum distillation. Collect the fraction at ~70-75°C (depending on vacuum pressure, typically 0.5 mmHg).

-

Final Drying: Stir over Calcium Hydride (

) for 24 hours and distill directly into a flame-sealed ampoule or Schlenk flask prior to polymerization.

-

Part 3: Living Anionic Polymerization Protocol

This protocol utilizes sequential monomer addition. We synthesize the Polystyrene (PS) block first, as the polystyryl lithium anion is sufficiently nucleophilic to initiate the silyl-styrene monomer efficiently.

Experimental Setup (The "Break-Seal" or Schlenk Line Method)

Living anionic polymerization requires high-vacuum techniques (

Table 1: Reaction Parameters

| Parameter | Specification | Rationale |

| Solvent | Cyclohexane or Benzene (Non-polar) | Promotes 1,4-addition; prevents side reactions with Si-H. THF can be used but requires -78°C. |

| Initiator | sec-Butyllithium (sec-BuLi) | Fast initiation relative to propagation ( |

| Temperature | 40°C (if Cyclohexane) or Room Temp | Reaction kinetics are manageable in non-polar solvents at moderate temps. |

| Atmosphere | High-purity Argon or Vacuum | Oxygen/Moisture terminates "living" chain ends immediately. |

Protocol 2: Sequential Block Copolymerization

-

Reactor Preparation:

-

Flame-dry a 1L glass reactor under vacuum. Wash with a solution of n-BuLi/styrene (sacrificial) to scavenge any remaining surface impurities. Distill fresh solvent (Cyclohexane) into the reactor.

-

-

Block 1: Polystyrene Synthesis:

-

Calculate initiator amount:

. -

Inject sec-BuLi initiator via septum.

-

Add purified Styrene monomer.

-

Observation: The solution will turn Orange/Red (characteristic of polystyryl lithium anion).

-

Stir at 40°C for 4 hours to ensure >99% conversion.

-

Sampling: Remove a small aliquot (terminate with degassed methanol) for GPC analysis of the first block (Molecular weight check).

-

-

Block 2: PVPDMS Synthesis:

-

Add the purified 4-vinylphenyldimethylsilane monomer to the living PS-Li solution.

-

Observation: The color may shift slightly (e.g., to a deeper red or orange-yellow) depending on the electronic effects of the silyl group, but should remain colored, indicating active anions.

-

Stir for 4-6 hours. The polymerization of the silyl-styrene is generally slower than styrene due to steric bulk.

-

-

Termination:

-

Add degassed Methanol (MeOH) to terminate the living anions. The color will instantly disappear (become colorless).

-

-

Precipitation & Isolation:

-

Pour the polymer solution into a 10-fold excess of Methanol.

-

Filter the white precipitate.

-

Re-dissolve in THF and re-precipitate (2x) to remove unreacted monomer.

-

Dry in a vacuum oven at 40°C for 24 hours.

-

Part 4: Visualization of Workflows

Figure 1: Synthesis Logic Flow

This diagram illustrates the critical decision points and chemical pathways.

Caption: Workflow for the synthesis of PS-b-PVPDMS, highlighting the transition from monomer synthesis to sequential anionic polymerization.

Part 5: Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following methods.

Table 2: Characterization Matrix

| Technique | Target Data | Success Criteria |

| 1H-NMR | Composition & Structure | |

| GPC (SEC) | Molecular Weight ( | Monomodal distribution. |

| DSC | Thermal Properties ( | Two distinct |

| FTIR | Functional Groups | Presence of Si-C stretch (~1250 |

Part 6: References

-

Kim, S. H., et al. (2006). Poly(styrene-b-vinylphenyldimethylsilanol) and Its Blends with Homopolymers. Macromolecules. [Link]

-

Context: Describes the synthesis of the monomer and the anionic polymerization conditions (THF, -78°C) and subsequent oxidation.

-

-

Cushen, J. D., et al. (2012). Thin Film Self-Assembly of Poly(trimethylsilylstyrene-b-D,L-lactide) with Sub-10 nm Domains. Macromolecules. [Link]

-

Context: Provides comparative protocols for silyl-styrene polymerization and the importance of high-

silicon blocks.

-

-

Hirao, A., et al. (1998). Precise Synthesis of Chain-End-Functionalized Polystyrenes with Organosilyl Groups. Macromolecules. [Link]

-

Context: Fundamental reference for the reactivity of silyl-substituted styrenes in anionic polymerization.

-

-

Bates, C. M., et al. (2014). Silicon-Containing Block Copolymers for Lithographic Applications. Journal of Polymer Science Part A. [Link]

-

Context: Review of silicon-containing BCPs, confirming the utility of dimethylsilyl derivatives for etch contrast.

-

-

-

Context: Verification of Grignard synthesis route from 4-bromostyrene/4-chlorostyrene.

-

Disclaimer: This protocol involves the use of pyrophoric initiators (sec-BuLi) and chlorosilanes. All procedures must be performed in a glovebox or under strict inert atmosphere techniques by trained personnel.

Sources

Application Note: Hydrosilylation Protocols for 4-Vinylphenyldimethylsilane (VPDS)

This Application Note provides a comprehensive technical guide for the hydrosilylation of 4-vinylphenyldimethylsilane (VPDS) . It addresses the unique challenges posed by this bifunctional monomer, specifically the competition between controlled functionalization and spontaneous self-polymerization.[1][2]

Executive Summary

4-vinylphenyldimethylsilane (VPDS) is a versatile organosilicon building block featuring two distinct reactive centers: a vinyl group (styrenic alkene) and a dimethylsilyl hydride (Si-H).[1][2] This bifunctionality allows it to serve two distinct roles:

-

AB-Type Monomer: For the synthesis of polycarbosilanes via self-hydrosilylation (polyaddition).[1][2]

-

Linker/Intermediate: For attaching silicon functionalities to drug pharmacophores or surfaces.[1][2]

Critical Challenge: The primary operational risk is uncontrolled gelation .[1][2] Because VPDS contains both the hydride donor and the olefin acceptor, it is prone to "runaway" polymerization upon catalyst addition.[1][2] This guide details protocols to strictly control this reactivity, enabling either high-molecular-weight polymer synthesis or selective small-molecule coupling.[1][2]

Mechanistic Insight & Control Strategy

The Chemoselectivity Paradox

In the presence of a Pt(0) catalyst (e.g., Karstedt’s), VPDS faces a competitive landscape.[2] The reaction outcome is dictated by concentration and temperature .[1][2]

-

Pathway A (Intermolecular Polyaddition): Favored at high concentrations (>1.0 M).[1][2][3] The Si-H of one molecule adds across the vinyl group of another, forming linear polycarbosilanes.[1]

-

Pathway B (Intramolecular Cyclization): Favored at high dilution (<0.1 M).[1][2][3] Leads to discrete cyclic oligomers.[1][2]

-

Pathway C (Regioselectivity): The addition can occur at the

-carbon (Markovnikov) or

Figure 1: Concentration-dependent reaction pathways for VPDS.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Karstedt's Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane) | High activity at low temp.[1][2][4] Superior solubility in organic media compared to Speier's catalyst.[1][2] |

| Loading | 10–50 ppm (Pt basis) | High loadings (>100 ppm) cause rapid exotherms and black Pt colloid precipitation (catalyst death).[2][3] |

| Inhibitor | Dimethyl Maleate or 1-Ethynyl-1-cyclohexanol | Essential.[1][2] Coordinates to Pt(0) to prevent reaction during mixing/heating ramp. |

| Solvent | Toluene (Anhydrous) | Good solubility for both monomer and polymer.[1][2] High boiling point allows temp control (80-110°C).[1][2] |

| Atmosphere | Argon/Nitrogen | Oxygen can poison the catalyst; moisture consumes Si-H (forming silanols).[1][2] |

Detailed Protocols

Protocol A: Synthesis of Poly[(4-vinylphenyl)dimethylsilane]

Use this protocol to create silicon-based polymer backbones for drug delivery scaffolds or ceramic precursors.

Materials:

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried reaction flask with VPDS (5.0 g, 30.8 mmol).

-

Dilution: Add dry toluene to achieve a monomer concentration of 2.0 M (approx. 15 mL). Note: Lower concentrations favor cyclics; higher concentrations favor high MW.

-

Catalyst Addition: Add Karstedt’s catalyst solution (approx. 15

L for ~20 ppm Pt). -

Initiation:

-

Propagation: Increase temperature to 80°C and stir for 12–24 hours.

-

Monitoring: Track disappearance of the Si-H peak (

2120 cm

-

-

Termination: Cool to room temperature. Add a few drops of vinyltrimethylsilane or 1-hexene to quench any residual Si-H groups.[1][2]

-

Purification: Precipitate the viscous solution into a 10-fold excess of cold methanol. Filter the white solid/gum and dry under vacuum.[1][2]

Protocol B: Selective Functionalization (Coupling to a Drug)

Use this protocol to attach VPDS to a drug molecule (R-Alkene) without polymerizing the VPDS.

Strategy: Use the drug molecule as the "solvent" (large excess) or use high dilution to ensure the VPDS Si-H reacts with the drug's alkene, not another VPDS vinyl.

Step-by-Step Procedure:

-

Stoichiometry: Use 1.5 to 2.0 equivalents of the target alkene (Drug-CH=CH

) relative to VPDS.[1][2] -

Solvent: Dissolve the Target Alkene in Toluene (0.5 M).

-

Catalyst: Add Karstedt’s catalyst (20 ppm) to the Target Alkene solution first.

-

Controlled Addition:

-

Workup: Evaporate solvent. The excess Target Alkene must be removed (chromatography or distillation), leaving the VPDS-Drug conjugate.[1][2]

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Rapid Gelling | Uncontrolled exotherm; Crosslinking.[1][2] | Dilute reaction to <2.0 M. Add inhibitor (Dimethyl Maleate, 100 equiv vs Pt).[1][2][3] |

| Black Precipitate | "Colloidal Pt" formation.[1][2] Catalyst decomposition.[1][2] | Reduce temperature.[1][2] Ensure inert atmosphere (O |

| Low MW / Oligomers | Intramolecular cyclization dominant.[1][2] | Increase concentration (>2.0 M). Use "bulk" polymerization (no solvent) with caution.[1][2] |

| Incomplete Conversion | Catalyst poisoning (S, N, P atoms in substrate).[1][2] | Purify monomer (pass through alumina).[1][2] Increase catalyst loading to 100 ppm. |

Regioselectivity Verification (NMR)

Use

-

-addition (Linear): Look for methylene signals (Si-CH

- -addition (Branched): Look for the methine signal (Si-CH(Me)-Ph) and the methyl doublet typically around 1.4 ppm .[1]

References

-

Karstedt's Catalyst Mechanism: Lewis, L. N., et al. "Mechanism of Formation of Platinum(0) Complexes Containing Silicon-Vinyl Ligands."[1][2] Organometallics, 1995.[1][2] Link[2][3]

-

Polycarbosilane Synthesis: Interrante, L. V., et al. "Linear and Hyperbranched Polycarbosilanes with Si-H Functionality."[1][2] Macromolecules, 1996.[1][2] Link[2][3]

-

Regioselectivity in Styrenes: Marciniec, B. "Hydrosilylation of Styrene and Derivatives."[1][2] Comprehensive Handbook on Hydrosilylation, Pergamon Press, 1992.[1][2]

-

VPDS Polymerization: Sargeant, S. J., et al. "Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization."[1][2][6] Polymer Chemistry, 2014.[1][2] Link

-

Inhibitor Usage: "Control of Karstedt's Catalyst Activity." Johnson Matthey Technology Review, 2018.[1][2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 3. Hybrid Polycarbosilane-Siloxane Dendrimers: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Karstedt catalysts | Johnson Matthey [matthey.com]

- 5. scientificspectator.com [scientificspectator.com]

- 6. Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 4-Vinylphenyldimethylsilane (VPDS) Moieties as High-Specificity Coupling Agents in Composites

Abstract

This guide details the protocol for utilizing 4-vinylphenyldimethylsilyl moieties as advanced coupling agents for inorganic-organic composites. Unlike traditional methacryloxy-silanes (e.g., MEMO), the VPDS interface offers a unique combination of styrenic reactivity and steric bulk provided by the dimethyl spacer. This architecture minimizes surface-induced self-polymerization while maximizing compatibility with aromatic matrices (polystyrene, divinylbenzene) and high-performance stationary phases used in drug purification.

Chemical Basis & Mechanistic Rationale[1][2]

To effectively use "4-vinylphenyldimethylsilane" as a coupling agent, one must distinguish between the surface moiety and the reactive precursor. The parent silane (Si-H or Si-Me) is inert toward inorganic hydroxyls. Therefore, this protocol utilizes the reactive precursor Chlorodimethyl(4-vinylphenyl)silane (CAS: 17106-13-7) to generate the active interface.

Structural Advantages

-

Styrenic Compatibility: The 4-vinylphenyl group provides perfect electronic matching for radical copolymerization with styrenic or divinylbenzene (DVB) matrices, superior to aliphatic vinyl silanes.

-

Dimethyl Spacer (The "Umbrella" Effect): The two methyl groups on the silicon atom provide steric hindrance that prevents the formation of multilayer siloxane networks (vertical polymerization). This ensures a monolayer coverage , critical for reproducible chromatography phases and defined composite interfaces.

-

Hydrolytic Stability: The bulky phenyl group and dimethyl substitution protect the resultant Si-O-Si bond from hydrolytic cleavage more effectively than trimethoxy-silane derivatives.

Reaction Mechanism

The coupling reaction proceeds via an

Figure 1: Mechanism of anhydrous grafting of chlorodimethyl(4-vinylphenyl)silane onto silica.

Protocol A: Surface Functionalization of Silica Nanoparticles

Objective: Covalent attachment of 4-vinylphenyldimethylsilyl groups to silica nanoparticles (

Materials & Reagents

| Component | Grade/Spec | Function |

| Silica Substrate | Calcined ( | Inorganic Phase |

| Reagent | Chlorodimethyl(4-vinylphenyl)silane (>95%) | Coupling Agent |

| Solvent | Anhydrous Toluene (<50 ppm | Reaction Medium |

| Scavenger | Pyridine or Triethylamine (Dry) | HCl Neutralization |

| Wash Solvents | Toluene, Methanol, Acetone | Purification |

Experimental Workflow

Step 1: Pre-Activation (Drying)

-

Rationale: Physisorbed water causes the chlorosilane to dimerize in solution rather than graft to the surface.

-

Action: Dry silica particles in a vacuum oven at

for 4–12 hours. Cool under

Step 2: Slurry Formation

-

Disperse 5.0 g of dry silica in 100 mL of anhydrous toluene.

-

Sonicate for 15 minutes to break aggregates.

-

Add 1.0 mL of Pyridine (approx. 1.2 eq relative to silane) to act as an acid scavenger.

Step 3: Silanization Reaction

-

Add 2.0 mL of Chlorodimethyl(4-vinylphenyl)silane dropwise under stirring.

-

Critical: Maintain an inert atmosphere (Nitrogen/Argon) to prevent atmospheric moisture ingress.

-

Reflux the mixture at

for 12–24 hours.-

Note: The dimethyl-substitution makes this silane less reactive than trichloro-silanes; reflux is required for maximum density.

-

Step 4: Purification (The "3-Solvent Wash")

-

Centrifuge/Filter the particles.

-

Wash 1 (Toluene): Removes unreacted silane.

-

Wash 2 (Methanol/Water 1:1): Hydrolyzes any remaining Si-Cl bonds and removes Pyridine-HCl salts.

-

Wash 3 (Acetone): Removes water and facilitates drying.

-

Dry in a vacuum oven at

overnight.

Protocol B: Fabrication of Styrenic Composites

Objective: Copolymerization of VPDS-modified silica with a Styrene/DVB matrix.

Matrix Formulation

-

Monomer: Styrene (purified to remove inhibitor).

-

Crosslinker: Divinylbenzene (DVB) (optional, for rigidity).

-

Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

Composite Curing Process

-

Dispersion: Disperse VPDS-modified silica (from Protocol A) into the liquid styrene monomer (loading: 1–10 wt%).

-

Observation: The particles should disperse readily due to the hydrophobic phenyl shell.

-

-

Initiation: Add 1 wt% AIBN. Degas the mixture (freeze-pump-thaw or

bubbling) to remove oxygen (radical scavenger). -

Polymerization:

-

Stage 1:

for 4 hours (Pre-polymerization). -

Stage 2:

for 12 hours (Hard cure). -

Stage 3:

for 2 hours (Post-cure).

-

The Interfacial Architecture

The following diagram illustrates how the VPDS moiety acts as a bridge.

Figure 2: Interfacial connectivity between silica and polystyrene matrix mediated by VPDS.

Characterization & Validation

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), every batch must be validated.

| Technique | Observation | Interpretation |

| FTIR Spectroscopy | Peak at ~1630 | Confirms presence of vinyl group. |

| FTIR Spectroscopy | Peak at ~1600 | Confirms presence of phenyl ring. |

| TGA (Thermogravimetry) | Mass loss 200–600 | Quantifies grafting density ( |

| Elemental Analysis | % Carbon increase | Direct measurement of organic loading. |

| Solid State | Peak at ~0 ppm (M site) | Confirms monofunctional |

Troubleshooting Guide

Issue: Low Grafting Density (Low % Carbon in TGA)

-

Cause: Silica was not dry enough; silane hydrolyzed in solution (homopolymerization).

-

Solution: Increase drying time of silica. Ensure Toluene is distilled over Sodium/Benzophenone or molecular sieves.

Issue: Particle Aggregation after Modification

-

Cause: Incomplete coverage or crosslinking between particles (rare with dimethyl silanes, but possible if water is present).

-

Solution: Use high-power sonication during the dispersion step. Ensure the scavenger (Pyridine) is washed out completely.

Issue: Composite Brittleness

-

Cause: Excessive crosslinking density at the interface.

-

Solution: The VPDS moiety is rigid. Blend with a long-chain flexible silane (e.g., methacryloxypropyltrimethoxysilane) if interfacial flexibility is required.

References

-

Synthesis and Characterization of Styryl-Functionalized Silica

- Source: Scholten, E. et al. "Surface chemistry of silica nanoparticles grafted with styryl-modified silanes." Journal of Colloid and Interface Science.

- Relevance: Establishes the baseline protocol for chlorosilane grafting on silica.

-

Mechanisms of Silane Coupling Agents

- Source: Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc. Technical Brochure.

- Relevance: Authoritative source on the hydrolytic stability and steric effects of dimethyl-substituted silanes.

-

Application in Chromatography (Drug Development Context)

- Source: Majors, R. E. "New Stationary Phases for HPLC." LCGC North America.

- Relevance: Validates the use of phenyl-vinyl modified silica for separating arom

-

Composite Interfaces

- Source: Plueddemann, E. P. "Silane Coupling Agents." Plenum Press.

- Relevance: The foundational text on the theory of chemical bonding

Application Note: Atom Transfer Radical Polymerization (ATRP) of Silicon-Containing Styrenes

[1]

Executive Summary

Silicon-containing styrenic polymers represent a critical class of materials for advanced lithography (Directed Self-Assembly, DSA), gas separation membranes, and surface coatings. The incorporation of silicon imparts high oxygen etch resistance, low surface energy, and unique solubility characteristics. However, the precise synthesis of these materials requires rigorous control over molecular weight distribution (

This guide provides a comprehensive protocol for the Atom Transfer Radical Polymerization (ATRP) of silicon-containing styrenes, specifically focusing on 4-(trimethylsilyl)styrene (TMSSt) as a benchmark monomer. It details the kinetic control required to synthesize well-defined homopolymers and block copolymers (e.g., PS-b-PTMSSt) used in sub-10 nm lithographic patterning.

Strategic Rationale & Mechanism

Why Silicon-Styrenes?

In nanolithography, the "Flory-Huggins interaction parameter" (

-

High

parameter against organic blocks (e.g., PLA, PMMA), driving microphase separation at smaller feature sizes. -

High Etch Selectivity: Under oxygen plasma (

RIE), the organic block degrades, while the silicon block forms a refractory silicon oxide (

The ATRP Equilibrium

ATRP mediates the radical polymerization via a reversible redox process. For silicon-styrenes, the equilibrium must be shifted towards the dormant species to prevent coupling of the stabilized styrenic radicals.

Figure 1: Mechanistic cycle of ATRP for silicon-styrenes. The equilibrium constant (

Monomer Selection & Properties[2][3]

Not all silicon-styrenes act alike. Steric bulk around the vinyl group influences propagation rates (

| Monomer | Abbr.[1][2][3][4][5][6][7][8][9][10][11][12] | Silicon Functionality | Application | |

| 4-(Trimethylsilyl)styrene | TMSSt | Trimethylsilyl (-SiMe3) | High- | ~130 |

| 4-(Pentamethyldisilyl)styrene | PMDSSt | Disilanyl (-Si2Me5) | High Oxygen Etch Resistance | ~110 |

| POSS-Styrene | POSS-St | Polyhedral Oligomeric Silsesquioxane | Hybrid Nanocomposites | >150 |

| 4-Acetoxystyrenes | -- | (Precursor for modification) | Functional Surfaces | ~130 |

Experimental Protocol: Homopolymerization of TMSSt

Objective: Synthesize Poly(4-trimethylsilylstyrene) (PTMSSt) with

Reagents & Preparation

-

Monomer: 4-(Trimethylsilyl)styrene (TMSSt). Purification: Pass through a basic alumina column to remove inhibitors (TBC) immediately before use.

-

Initiator: 1-Phenylethyl bromide (1-PEBr). Rationale: Structurally mimics the styrenic chain end, ensuring fast initiation (

). -

Catalyst: CuBr (99.999% trace metals basis). Note: Purity is crucial. Lower grade CuBr requires washing with glacial acetic acid.

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine). Rationale: Forms a soluble complex in bulk/anisole and provides moderate activity suitable for styrenes.

-

Solvent: Anisole (optional, if bulk viscosity is too high).

Reaction Setup (Schlenk Line Technique)

-

Stoichiometry Calculation: Target DP = 56 (approx 10k MW). Ratio: [M]:[I]:[Cu]:[L] = 56 : 1 : 0.5 : 0.5. Note: A lower catalyst ratio (0.5 eq) is sufficient for styrenes due to the persistent radical effect.

-

Charging:

-

In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Seal and cycle vacuum/Nitrogen (3x) to remove oxygen.

-

Inject degassed Anisole (2 mL) and PMDETA (21 µL, 0.1 mmol). Stir until the complex forms (light green/blue).

-

Inject purified TMSSt (1.0 g, 5.6 mmol) via a gas-tight syringe.

-

-

Degassing:

-

Perform three freeze-pump-thaw cycles. This is critical. Oxygen inhibits ATRP and oxidizes the catalyst permanently.

-

Alternative: Sparge with Argon for 20 mins (less rigorous but acceptable for low MW targets).

-

-

Initiation:

-

Immerse flask in an oil bath pre-heated to 90°C .

-

Inject 1-PEBr (13.6 µL, 0.1 mmol) to start the reaction (

).

-

-

Sampling:

-

Withdraw aliquots (0.1 mL) at regular intervals (1h, 2h, 4h, 8h) using a degassed syringe.

-

Analyze by 1H NMR (conversion) and GPC (MW/Đ).

-

Workup & Purification

-

Termination: Expose the reaction to air and dilute with THF. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).

-

Catalyst Removal: Pass the diluted polymer solution through a short plug of neutral alumina or silica gel. The copper complex will bind to the column; the filtrate should be colorless.

-

Precipitation: Concentrate the filtrate and precipitate dropwise into a 10-fold excess of cold Methanol . PTMSSt is insoluble in methanol.

-

Drying: Filter the white powder and dry under vacuum at 40°C overnight.

Protocol: Synthesis of PS-b-PTMSSt Block Copolymer

Application: Directed Self-Assembly (DSA). Strategy: Use a Polystyrene macroinitiator (PS-Br) to grow the PTMSSt block.

Figure 2: Sequential monomer addition workflow. Isolation of the macroinitiator is recommended to remove unreacted styrene.

Critical Steps for Block Efficiency

-

Halogen Exchange (Optional but Recommended): If the PS-Br macroinitiator is slow to initiate TMSSt, add CuCl instead of CuBr for the second step. The chlorine chain end is stronger, but the exchange (Br to Cl) can facilitate crossover. However, for Styrene-to-Styrene derivatives, CuBr is usually sufficient.

-

Solvent Switch: TMSSt is hydrophobic. If extending a hydrophilic block (unlikely here, but possible), ensure the solvent (e.g., Toluene or Anisole) dissolves both blocks at the reaction temperature.

-

Stop Early: Stop the first block (PS) polymerization at <60% conversion to preserve high chain-end fidelity (retention of -Br groups). Dead chains cannot extend.

Characterization & Data Analysis

NMR Spectroscopy

-

Conversion Calculation: Monitor the disappearance of vinyl protons (5.2 - 5.8 ppm) relative to the aromatic protons or an internal standard (e.g., trioxane).

-

Silicon Signal: The trimethylsilyl group appears as a strong singlet at approx 0.2 ppm .

-

Block Ratio: Integrate the aromatic region (PS + PTMSSt, 6.5-7.2 ppm) vs. the silyl methyls (0.2 ppm).

Gel Permeation Chromatography (GPC)

-

Refractive Index (RI): Silicon polymers have different refractive index increments (

) than polystyrene. -

Standard: Calibrate against Polystyrene standards.

-

Warning: PTMSSt may interact with silica-based GPC columns if residual silanols are present. Use PLgel (styrene-divinylbenzene) columns.

Troubleshooting & Common Pitfalls

| Problem | Root Cause | Solution |

| Broad Dispersity ( | Slow initiation or poor deactivation. | Use a more active ligand (e.g., Me6TREN) or increase [Cu(II)] initially (add 10% CuBr2). |

| Low Conversion | Catalyst poisoning ( | Improve degassing (freeze-pump-thaw). Increase catalyst load slightly. |

| Green Polymer | Residual Copper. | Pass through Dowex ion-exchange resin or dialyze against THF/EDTA. |

| Cross-linking | Silyl group hydrolysis/condensation. | Ensure all reagents are anhydrous . Avoid acidic workups. |

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Cushen, J. D., et al. (2012). Thin Film Self-Assembly of Poly(trimethylsilylstyrene-b-D,L-lactide) with Sub-10 nm Domains.[13] Macromolecules, 45(21), 8722–8728. (Demonstrates utility of TMSSt in lithography).

- Hirai, A., et al. (1999). Synthesis of Well-Defined Poly(4-trimethylsilylstyrene) by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry.

-

Tang, C., & Matyjaszewski, K. (2006). Synthesis of Poly(4-trimethylsilylstyrene)-block-Polystyrene by ATRP. Macromolecules.

Sources

- 1. nsrrc.org.tw [nsrrc.org.tw]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. harth-research-group.org [harth-research-group.org]

- 5. research.unipd.it [research.unipd.it]

- 6. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]

- 7. Surface-initiated ATRP of styrene from epoxy groups of graphene nanolayers: twofold polystyrene chains and various graft densities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: p-Vinylphenyldimethylsilane Storage & Stability

Topic: Prevention of Crosslinking & Degradation in Styrenic Silanes Product Focus: p-Vinylphenyldimethylsilane (CAS: 4556-72-3) Document ID: TSC-SIL-045 Last Updated: February 5, 2026

Core Directive: The Stability Paradox

Executive Summary: Storing p-vinylphenyldimethylsilane presents a unique chemical challenge known as the "Oxygen Paradox." This molecule contains two competing reactive functionalities:

-

Styrenic Vinyl Group: Susceptible to free-radical polymerization (crosslinking).

-

Dimethylsilane Group (Si-H): Susceptible to hydrolysis (moisture) and oxidation.

The Critical Conflict: Standard radical inhibitors like 4-tert-butylcatechol (TBC) require dissolved oxygen to function.[1] However, oxygen and moisture can degrade the silane functionality.

-

Storing under pure Nitrogen protects the silane but deactivates the TBC inhibitor , leading to rapid polymerization (gelling).

-

Storing under ambient air activates the inhibitor but introduces moisture, leading to hydrolysis (cloudiness).

This guide provides the protocol to balance these risks.

Mechanism of Degradation

Understanding why the material fails is the first step to prevention.

Pathway A: Radical Crosslinking (The "Gel" Risk)

The p-vinyl group behaves like styrene. Without active inhibition, thermal energy or light generates free radicals. These radicals attack the vinyl double bond, creating a chain reaction that forms an irreversible crosslinked network (gel).

Pathway B: The Inhibitor Cycle (TBC)

TBC is not the inhibitor itself; it is a precursor. It reacts with dissolved oxygen to form the active quinone radical trap. If you purge all oxygen, TBC becomes inert.

Pathway C: Silane Hydrolysis

Moisture attacks the Si-H or Si-C bonds (depending on specific substitutions and pH), leading to silanol formation and subsequent condensation (siloxane formation), often visible as white haze.

Figure 1: The mechanism of TBC inhibition showing why total oxygen removal leads to polymerization failure.

The "Golden Standard" Storage Protocol

Do not deviate from this protocol without validating inhibitor activity.

Phase 1: Environmental Control

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Arrhenius equation dictates that lowering temp slows radical generation significantly. |

| Container | Amber Glass / Steel | Blocks UV light (290–400 nm) which can photo-initiate vinyl polymerization. Avoid polyethylene if long-term (permeable to moisture). |

| Headspace | Lean Air / Dry Air | CRITICAL: Do NOT use pure Nitrogen if TBC is the inhibitor. Use dry air (to prevent hydrolysis) but ensure oxygen presence for TBC. |

| Moisture | < 50 ppm | Use desiccants in the secondary containment vessel, not directly in the liquid. |

Phase 2: Inhibitor Management

-

Verify Inhibitor Presence: Most commercial grades contain 10–50 ppm TBC.

-

The "Dry Air" Sparge: If the bottle is opened, do not purge with Nitrogen. Instead, purge the headspace with Dry Air (passed through a Drierite/molecular sieve column). This removes moisture while keeping the Oxygen required for TBC.

-

Re-testing: For storage >6 months, test for polymer content (Cloud point in methanol) and TBC levels.

Troubleshooting & FAQs

Q1: My sample has turned cloudy. Is it polymerized?

-

Diagnosis: Cloudiness can be Polymerization (high MW chains) or Hydrolysis (Siloxane formation).

-

Test: Add a few drops of the sample to Methanol .

-

If it dissolves:[2] It is likely siloxane oligomers or early-stage hydrolysis.

-

If it precipitates white strings/beads: It is Polystyrene-like polymer . The sample is crosslinked and likely unusable for precision synthesis.

-

Q2: Can I remove the inhibitor for my reaction?

-

Yes, but strictly immediately before use. [3]

-

Method: Pass through a small column of inhibitor remover beads (e.g., alumina or proprietary removal resins) or wash with 5% NaOH (if Si-H stability allows, which is risky for this molecule; column is safer).

-

Warning: Once inhibitor is removed, the "pot life" is < 12 hours at room temperature.

Q3: I stored it under Nitrogen and it gelled. Why?

-

Root Cause: You starved the TBC inhibitor. TBC needs ~10-15 ppm dissolved oxygen to scavenge radicals effectively. By purging with Nitrogen, you stopped the TBC from forming the active quinone species, allowing thermal radicals to initiate runaway polymerization.

Q4: What if I need strict anaerobic conditions for my catalyst (e.g., Pt)?

-

Protocol:

-

Keep the monomer inhibited and aerated during storage.

-

Perform the "Inhibitor Removal" step (Q2) inside the glovebox or inert manifold immediately prior to addition.

-

Do not store the uninhibited monomer.

-

Emergency Recovery Workflow

If you suspect early-stage degradation, follow this decision tree.

Figure 2: Decision matrix for recovering compromised samples.

References

-

Metrohm. (n.d.). TBC in Styrene: Mechanism of Inhibition. Retrieved from

-

Gelest, Inc. (2025).[4] Reactive Silicones: Forging New Polymer Links. Gelest Technical Guides. Retrieved from

-

ChemicalBook. (2025).[4] p-Vinylphenyldimethylsilane Properties and Safety. Retrieved from

-

Shin-Etsu Silicone. (2025).[4][5] Silane Coupling Agents: Storage and Handling Guide. Retrieved from [6]

-

Plastics Europe. (2024). Styrene Monomer: Safe Handling Guide. Retrieved from

(Note: While specific URLs for deep-linked PDFs may expire, the landing pages provided above are verified authoritative sources for this technical data.)

Sources

- 1. metrohm.com [metrohm.com]

- 2. gelest.com [gelest.com]

- 3. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 4. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]

- 5. VINYLPHENYLDIMETHYLSILANE | 1125-26-4 [chemicalbook.com]

- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]

Technical Support Center: Optimizing Initiator Efficiency for Silyl-Styrene Anionic Polymerization

Welcome to the Technical Support Center for silyl-styrene anionic polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing your polymerization experiments. Anionic polymerization of silyl-styrene monomers offers a powerful route to well-defined polymers with tailored properties. However, achieving high initiator efficiency and narrow molecular weight distributions requires meticulous attention to experimental detail. This resource provides field-proven insights and solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your silyl-styrene anionic polymerization experiments in a question-and-answer format.

Issue 1: Low or Incomplete Monomer Conversion

Question: My silyl-styrene polymerization is sluggish or stalls before reaching full conversion. What are the likely causes and how can I resolve this?

Answer:

Low or incomplete monomer conversion is a frequent issue in anionic polymerization and typically points to the presence of terminating agents or issues with the initiator.

Causality and Solutions:

-

Impure Reagents and Solvents: Anionic polymerization is extremely sensitive to protic impurities like water, alcohols, and even atmospheric moisture. These impurities will protonate the highly reactive carbanionic propagating chain ends, leading to termination.[1]

-

Solution: Rigorous purification of all reagents is paramount.

-

Monomer Purification: Silyl-styrene monomers should be purified to remove inhibitors (if present) and any protic impurities. A general protocol involves washing with an aqueous base, drying over a suitable agent, and vacuum distillation.[2]

-

Solvent Purification: Solvents must be meticulously dried and deoxygenated. Common methods include distillation from drying agents like sodium/benzophenone ketyl or passing through columns of activated alumina.[3]

-

-

-

Inefficient Initiator: The initiator may have degraded due to improper storage or handling, leading to a lower concentration of active species than calculated.

-

Solution: Always titrate your initiator solution (e.g., sec-butyllithium) before use to determine its precise molarity. This ensures accurate stoichiometry in your reaction setup.[4]

-

-

Atmospheric Leaks: Even small leaks in your reaction setup can introduce enough oxygen and moisture to terminate the living polymer chains.

-

Solution: Ensure all glassware is flame-dried under vacuum and assembled under a high-purity inert atmosphere (argon or nitrogen).[4] Use high-vacuum grease for joints or, preferably, a greaseless setup.

-

Issue 2: Broad Molecular Weight Distribution (PDI > 1.2)

Question: My GPC analysis shows a broad polydispersity index (PDI). What factors contribute to this, and how can I achieve a narrow MWD?

Answer:

A broad molecular weight distribution in a living anionic polymerization suggests that not all polymer chains are growing at the same rate. This can be due to several factors related to initiation and propagation.

Causality and Solutions:

-

Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, new polymer chains will be initiated throughout the polymerization process, leading to a mixture of chains of different lengths.[5]

-

Solution: Select an initiator that reacts rapidly and completely with the silyl-styrene monomer. The reactivity of the initiator should be matched to the reactivity of the monomer. A useful guideline is that the pKa of the initiator's conjugate acid should be greater than that of the propagating styrenic carbanion.[5] For styrenic monomers, the pKa of the propagating carbanion is in the range of 43-44.[5] Therefore, highly basic initiators like organolithiums (pKa of conjugate acids >50) are generally effective.[5]

-

-

Poor Mixing: If the initiator is not rapidly and homogeneously dispersed throughout the monomer solution, polymerization will start at different times in different parts of the reactor, resulting in a broad MWD.

-

Solution: Ensure vigorous stirring, especially at the beginning of the polymerization when the initiator is introduced.

-

-

Temperature Gradients: Exothermic polymerization can lead to localized "hot spots" where the propagation rate is higher, contributing to a broader MWD.

-

Solution: Conduct the polymerization in a thermostated bath to maintain a constant and uniform temperature. For highly exothermic systems, consider a slow, continuous addition of the monomer to the initiator solution.

-

Frequently Asked Questions (FAQs)

Q1: How do I choose the right initiator for my silyl-styrene monomer?

A1: The choice of initiator is critical for a successful living anionic polymerization. The guiding principle is to select an initiator that is basic enough to react quickly and quantitatively with the monomer, ensuring that all polymer chains start growing at the same time.[5] Organolithium compounds such as n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), and tert-butyllithium (t-BuLi) are commonly used for styrene and its derivatives.[6] For silyl-styrenes, the electron-withdrawing nature of the silyl group can increase the monomer's reactivity compared to styrene, making initiation with these common organolithiums generally efficient.[7]

| Initiator | Conjugate Acid | pKa of Conjugate Acid (approx.) | Notes |

| n-Butyllithium | n-Butane | ~50 | Common, but can be slower to initiate than sec-BuLi. |

| sec-Butyllithium | sec-Butane | ~51 | Often preferred for faster, more efficient initiation. |

| tert-Butyllithium | tert-Butane | ~53 | Highly reactive, can be prone to side reactions if not used carefully. |

Q2: Can the silyl group itself cause side reactions?

A2: Yes, under certain conditions. While many silyl-styrenes polymerize without issue, some silyl groups, particularly alkoxysilanes, can be susceptible to nucleophilic attack by the highly reactive carbanionic propagating centers. This can lead to side coupling reactions and a broadening of the molecular weight distribution.[8] Lowering the polymerization temperature can often suppress these side reactions.

Q3: What is a typical purification protocol for a silyl-styrene monomer?

A3: A rigorous purification protocol is essential. Here is a general procedure that can be adapted for many silyl-styrene monomers:

Experimental Protocol: Silyl-Styrene Monomer Purification

-

Inhibitor Removal (if applicable): Wash the monomer with a 10% aqueous NaOH solution to remove phenolic inhibitors. Follow with several washes with deionized water until the aqueous layer is neutral.[2]

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.

-

Preliminary Degassing: Filter the dried monomer into a flask and perform several freeze-pump-thaw cycles to remove dissolved gases.

-

Drying over Calcium Hydride: Stir the monomer over freshly ground calcium hydride (CaH₂) under an inert atmosphere for at least 24 hours.[9]

-

Vacuum Distillation: Vacuum distill the monomer from the CaH₂ into a flame-dried collection flask. Collect the fraction that distills at a constant temperature and pressure.

-

Storage: Store the purified monomer under a high-purity inert atmosphere at a low temperature (e.g., in a freezer) in a sealed ampoule or flask.

Visualizations

Troubleshooting Workflow for Broad Molecular Weight Distribution

Caption: Troubleshooting workflow for a broad molecular weight distribution.

Mechanism of Anionic Initiation and Propagation

Caption: Simplified mechanism of anionic initiation and propagation.

References

- Hsieh, H. L., & Quirk, R. P. (1996).

- Szwarc, M. (1956). 'Living' polymers.

-

Wadgaonkar, S. P., Wagner, M., Baptista, L. A., Cortes-Huerto, R., Frey, H., & Müller, A. H. E. (2023). Anionic Polymerization of 4-Allyldimethylsilylstyrene: Versatile Polymer Scaffolds for Post-Polymerization Modification. Macromolecules, 56(3), 1053–1064. [Link]

-

LibreTexts. (2021, September 12). 2.6: Anionic Polymerization. Chemistry LibreTexts. [Link]

- Fetters, L. J. (1966). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 70A(5), 421.

- Hirao, A., & Nakahama, S. (1986). Protection and polymerization of functional monomers: 8. Anionic living polymerization of 4-[2-(trialkyl)silyloxyethyl] styrene. Polymer, 27(3), 309-314.

-

Polymer Science Learning Center. (n.d.). Anionic Polymerization of Styrene. University of Southern Mississippi. [Link]

- Idemitsu Kosan Co., Ltd. (1995). A purifying method of a styrene monomer.

-

Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]

-

Wang, C. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? ResearchGate. [Link]

-

Ding, J., Li, Y., Shen, K., Wang, B., & Wang, Y. (2017). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 9(5), 183. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

-

MRG LabNotes. (1999). Monomer Purification. [Link]